molecular formula C9H11ClO3 B1235633 Chlorphenesin, (S)- CAS No. 80117-05-1

Chlorphenesin, (S)-

Cat. No.: B1235633
CAS No.: 80117-05-1
M. Wt: 202.63 g/mol
InChI Key: MXOAEAUPQDYUQM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorphenesin, (S)- is an organic compound characterized by the presence of a chlorophenoxy group attached to a propane-1,2-diol backbone

Scientific Research Applications

Chlorphenesin, (S)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chlorphenesin, (S)- typically involves the reaction of (2S)-glycidol with 4-chlorophenol. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of glycidol reacts with the chlorophenol to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain optimal reaction conditions and improve yield. The reaction mixture is typically heated to a temperature range of 60-80°C, and the product is purified using techniques such as distillation or recrystallization.

Types of Reactions:

    Oxidation: Chlorphenesin, (S)- can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of Chlorphenesin, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

    (2S)-3-(4-bromophenoxy)propane-1,2-diol: Similar structure but with a bromine atom instead of chlorine.

    (2S)-3-(4-fluorophenoxy)propane-1,2-diol: Similar structure but with a fluorine atom instead of chlorine.

    (2S)-3-(4-methylphenoxy)propane-1,2-diol: Similar structure but with a methyl group instead of chlorine.

Uniqueness: Chlorphenesin, (S)- is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity and ability to penetrate cell membranes, making it potentially more effective in certain applications compared to its analogs.

Properties

CAS No.

80117-05-1

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

(2S)-3-(4-chlorophenoxy)propane-1,2-diol

InChI

InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m0/s1

InChI Key

MXOAEAUPQDYUQM-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1OC[C@H](CO)O)Cl

SMILES

C1=CC(=CC=C1OCC(CO)O)Cl

Canonical SMILES

C1=CC(=CC=C1OCC(CO)O)Cl

80117-05-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorphenesin, (S)-
Reactant of Route 2
Reactant of Route 2
Chlorphenesin, (S)-
Reactant of Route 3
Reactant of Route 3
Chlorphenesin, (S)-
Reactant of Route 4
Reactant of Route 4
Chlorphenesin, (S)-
Reactant of Route 5
Reactant of Route 5
Chlorphenesin, (S)-
Reactant of Route 6
Reactant of Route 6
Chlorphenesin, (S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.